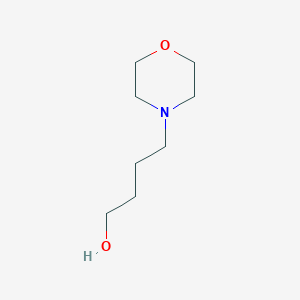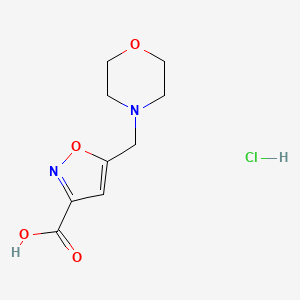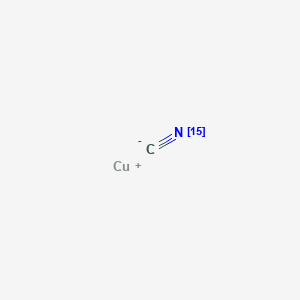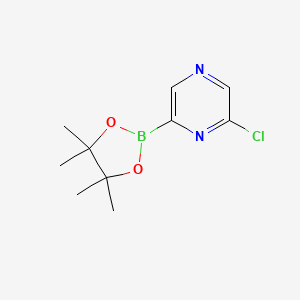
6-(Thiophen-2-yl)pyridin-3-amine
Overview
Description
6-(Thiophen-2-yl)pyridin-3-amine: is a heterocyclic compound that features both a thiophene ring and a pyridine ring. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds have been used to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo .
Mode of Action
It’s known that the compound is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives interact with their targets, leading to changes that result in their anti-inflammatory and antioxidant activities .
Biochemical Pathways
It’s known that similar compounds have shown potent anti-inflammatory activities . This suggests that they may affect pathways related to inflammation and oxidative stress.
Result of Action
It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Action Environment
It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo , suggesting that they may be effective in various physiological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method to synthesize 6-(Thiophen-2-yl)pyridin-3-amine involves the Suzuki-Miyaura coupling reaction.
Heterocyclization Reactions: Another approach involves the heterocyclization of appropriate precursors under specific conditions to form the thiophene and pyridine rings.
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets .
Industry: In the industrial sector, 6-(Thiophen-2-yl)pyridin-3-amine is used in the development of materials for electronic devices, such as organic semiconductors and light-emitting diodes .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-(Thiophen-2-yl)pyridine share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as 3-(Pyridin-2-yl)thiophene also have comparable properties and applications.
Uniqueness: 6-(Thiophen-2-yl)pyridin-3-amine is unique due to its specific arrangement of the thiophene and pyridine rings, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-thiophen-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMXAXMOQPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594617 | |
| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-44-6 | |
| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)




